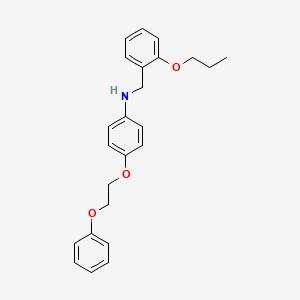
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline
Vue d'ensemble
Description
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline, also known as 4-PEPEBA, is a novel compound that has been synthesized and studied for its potential applications in the fields of science and medicine. This compound has a unique structure that allows it to be used in a variety of ways due to its properties.
Applications De Recherche Scientifique
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential applications in the fields of science and medicine. It has been used as a fluorescent probe for the detection of nitric oxide in cells, as it has a high sensitivity and selectivity to nitric oxide. 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has also been used as an inhibitor of nitric oxide synthase, which is an enzyme involved in the production of nitric oxide. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been used as a fluorescent probe for the detection of reactive oxygen species in cells.
Mécanisme D'action
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential mechanisms of action. It has been proposed that 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline acts as a nitric oxide scavenger, as it binds to nitric oxide and prevents it from reacting with other molecules. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been proposed to act as an antioxidant, as it can scavenge reactive oxygen species and prevent them from causing oxidative damage.
Biochemical and Physiological Effects
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which can lead to decreased inflammation and improved cardiovascular health. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has been shown to scavenge reactive oxygen species, which can lead to decreased oxidative stress and improved cell health.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline has a high sensitivity and selectivity to nitric oxide, making it a useful tool for the detection of nitric oxide in cells. However, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline is relatively unstable and can be easily degraded by light or heat.
Orientations Futures
There are several potential future directions for 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline. One potential direction is to explore its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of nitric oxide. Additionally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline could be used to investigate its potential as an antioxidant, as it has been shown to scavenge reactive oxygen species. Finally, 4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline could be studied for its potential use in drug delivery systems, as it could be used to target specific cells or tissues.
Propriétés
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-2-16-28-24-11-7-6-8-20(24)19-25-21-12-14-23(15-13-21)27-18-17-26-22-9-4-3-5-10-22/h3-15,25H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDRXLURUCDDDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenoxyethoxy)-N-(2-propoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)
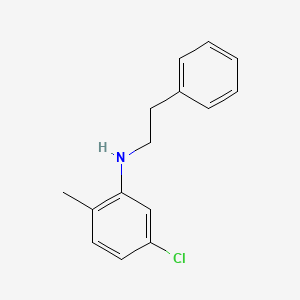
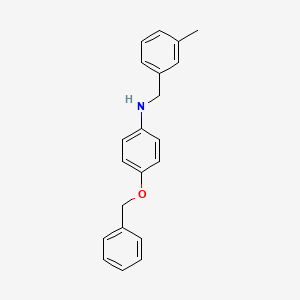
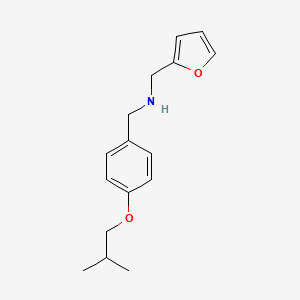
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-methoxyethoxy)aniline](/img/structure/B1385457.png)
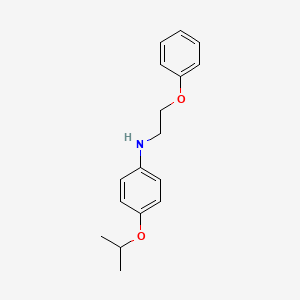
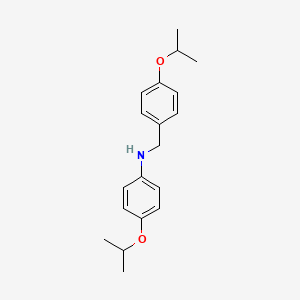
![N-[2-(1-Naphthyl)ethyl]-4-(phenethyloxy)aniline](/img/structure/B1385461.png)
![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385462.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-4-(phenethyloxy)aniline](/img/structure/B1385463.png)
![4-(Benzyloxy)-N-[2-(2,5-dimethylphenoxy)ethyl]-aniline](/img/structure/B1385466.png)
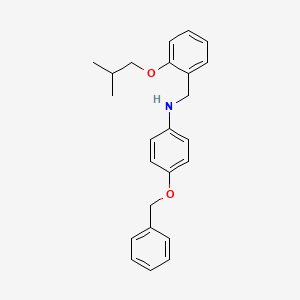
![N-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385471.png)